ノルデプレニル

概要

説明

Desmethylselegiline, also known as Nordeprenyl, is a metabolite of selegiline . Selegiline is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B) and is used in the treatment of Parkinson’s disease . Desmethylselegiline has been shown to be an irreversible inhibitor of MAO-B . It is also used in the treatment of major depressive disorder .

Molecular Structure Analysis

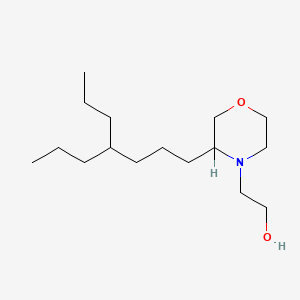

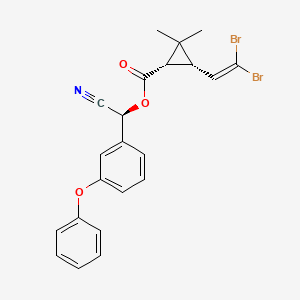

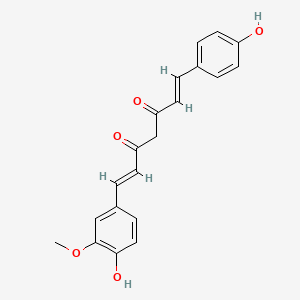

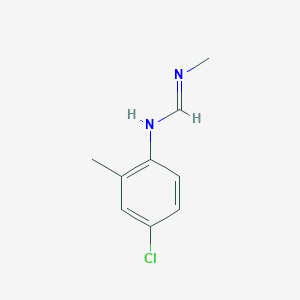

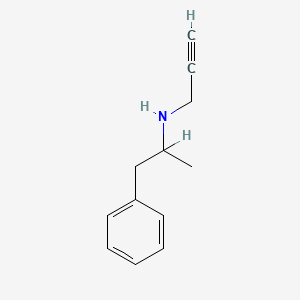

The molecular formula of Desmethylselegiline is C12H15N . The IUPAC name is 1-phenyl-N-prop-2-ynylpropan-2-amine . The molecular weight is 173.25 g/mol .Chemical Reactions Analysis

Selegiline is mainly metabolized to Desmethylselegiline, levomethamphetamine, and levoamphetamine . The exact chemical reactions involved in this process are not specified in the search results.科学的研究の応用

モノアミン酸化酵素B(MAO-B)阻害

ノルデプレニルは、MAO-B阻害剤のゴールドスタンダードとして知られています . それは、ドーパミンを増強し、抗酸化作用を有しています . MAO-Bの阻害は、ノルデプレニルの主要な薬理作用の1つです .

神経保護

ノルデプレニルおよび関連するプロパルギルアミンは、さまざまなin vitroおよびin vivoモデルにおいて神経保護効果を示しています . この神経保護効果は、プロパルギル部分に依存しています .

抗酸化特性

ドーパミンを増強する特性に加えて、ノルデプレニルは抗酸化特性も有しています . これは、酸化ストレスが重要な役割を果たす疾患の研究において、貴重な化合物となっています。

神経毒素毒性の予防

ノルデプレニルは、特定の選択的神経毒素の毒性を予防することが認められています . この特性は、神経変性疾患の研究において特に役立ちます。

細胞間接着の増加

最近の研究では、ノルデプレニルが細胞間接着を増加させる可能性があることが示されています . これは、細胞接着が損なわれている疾患の研究において意義を持つ可能性があります。

アストロサイトーシスのPETイメージング

ノルデプレニルは、[11C]L-デプレニル-D2の合成に使用されており、これは神経変性疾患におけるアストロサイトーシスのPETイメージングに使用される化合物です . これは、ノルデプレニルを医療画像の分野において価値あるものにします。

神経変性疾患の研究

そのさまざまな特性を考慮すると、ノルデプレニルは、パーキンソン病やアルツハイマー病などの神経変性疾患の研究において貴重な化合物です .

アポトーシス活性の研究

ノルデプレニルおよび関連するプロパルギルアミンの抗アポトーシス活性は、ミトコンドリアの完全性の維持に収束しています . これは、アポトーシスおよび関連するプロセスの研究において、有用な化合物となります。

作用機序

Target of Action

Nordeprenyl, also known as Desmethylselegiline, is primarily a metabolite of Deprenyl . Its primary target is Monoamine Oxidase B (MAO-B) , an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain .

Mode of Action

Nordeprenyl acts as a potent, selective, and irreversible inhibitor of MAO-B . It binds selectively and irreversibly to the MAO-B enzyme, inhibiting its activity . This inhibition is achieved through a covalent linkage during the normal catalytic stage, which involves the cleavage of the C-D bond in the methylene carbon of the propargyl group .

Biochemical Pathways

The inhibition of MAO-B by Nordeprenyl affects the metabolic pathways of monoamine neurotransmitters, particularly dopamine . By inhibiting MAO-B, Nordeprenyl prevents the breakdown of dopamine, thereby increasing its availability in the brain .

Pharmacokinetics

As a metabolite of deprenyl, it is likely that nordeprenyl shares similar pharmacokinetic properties .

Result of Action

The inhibition of MAO-B and the subsequent increase in dopamine availability can have several effects at the molecular and cellular levels. For instance, it has been suggested that Nordeprenyl may have anti-apoptotic effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-phenyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFAJPMQSFXDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2588-96-7 (hydrochloride) | |

| Record name | Desmethylselegiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30891483 | |

| Record name | Nordeprenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18913-84-3 | |

| Record name | Desmethylselegiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordeprenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does desmethylselegiline exert its effects on the central nervous system?

A1: Desmethylselegiline primarily acts as an irreversible inhibitor of monoamine oxidase type B (MAO-B) [, , , , , , , , , ]. MAO-B is an enzyme involved in the breakdown of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. By inhibiting MAO-B, desmethylselegiline increases dopamine levels in the brain [].

Q2: Does desmethylselegiline possess any neuroprotective properties?

A2: Research suggests that desmethylselegiline may have neuroprotective effects independent of its MAO-B inhibitory action. Studies in cultured mouse astrocytes demonstrate that both selegiline and desmethylselegiline can stimulate the synthesis of neurotrophic factors such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF) []. These neurotrophic factors are vital for the survival and function of neurons. Additionally, desmethylselegiline has been shown to protect dopaminergic neurons from excitotoxicity in vitro [].

Q3: Does desmethylselegiline influence nicotine metabolism?

A3: Interestingly, desmethylselegiline has been found to inhibit nicotine metabolism in both mice and humans []. This inhibition occurs through the competitive and mechanism-based inhibition of cytochrome P450 2A6 (CYP2A6), a key enzyme involved in nicotine metabolism. This interaction may have implications for the potential use of selegiline as a smoking cessation aid.

Q4: How is desmethylselegiline metabolized in the body?

A4: Desmethylselegiline is a major metabolite of selegiline, formed through N-demethylation by cytochrome P450 enzymes, primarily CYP2B6 []. Other enzymes involved in desmethylselegiline formation include CYP1A2 and CYP3A4 [, ]. Further metabolism of desmethylselegiline leads to the formation of l-methamphetamine and l-amphetamine [, , , , , , , , , , , , ].

Q5: How does the administration route affect the pharmacokinetic profile of desmethylselegiline?

A5: Oral administration of selegiline leads to significant first-pass metabolism, resulting in relatively low plasma levels of selegiline and higher levels of metabolites like desmethylselegiline [, ]. Transdermal administration of selegiline bypasses first-pass metabolism, leading to higher plasma levels of selegiline and lower levels of metabolites compared to oral administration [, ].

Q6: What is the molecular formula and weight of desmethylselegiline hydrochloride?

A6: The molecular formula of desmethylselegiline hydrochloride is C12H16N+.Cl-, and its molecular weight is 210.72 g/mol [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。